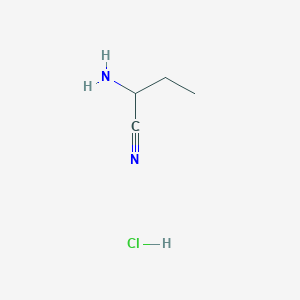

2-Aminobutanenitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113504. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGHKZQRNGOMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537975 | |

| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93554-80-4 | |

| Record name | 93554-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobutanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 2-Aminobutanenitrile Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile, a chiral α-aminonitrile, is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably antiepileptic drugs. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability. A thorough structural elucidation and confirmation of identity are paramount in drug development and manufacturing, necessitating a comprehensive analysis of its spectral properties.

This guide provides an in-depth exploration of the spectral characteristics of 2-aminobutanenitrile hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific compound are not widely available in published literature, this guide will leverage predicted spectral data, grounded in established spectroscopic principles and comparative analysis with analogous structures, to provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment

¹H NMR spectroscopy allows for the identification and characterization of protons in a molecule. In the case of this compound, the protonated amine group significantly influences the chemical shifts of adjacent protons, providing a key diagnostic feature. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for amine salts due to its ability to dissolve the sample and the fact that the amine protons are often observable and not rapidly exchanged with the solvent.

Trustworthiness: A Self-Validating Protocol

The following protocol is a standard procedure for obtaining a high-quality ¹H NMR spectrum. Each step is designed to ensure accuracy and reproducibility.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (C4) | ~1.1 | Triplet (t) | ~7.5 | 3H |

| -CH₂- (C3) | ~1.9 | Multiplet (m) | - | 2H |

| -CH- (C2) | ~4.5 | Triplet (t) | ~7.0 | 1H |

| -NH₃⁺ | ~9.0 | Broad Singlet (br s) | - | 3H |

In-depth Analysis:

-

-CH₃ (C4): The methyl protons are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene (-CH₂-) protons.

-

-CH₂- (C3): The methylene protons will be a more complex multiplet around 1.9 ppm as they are coupled to both the methyl and the methine protons.

-

-CH- (C2): The methine proton, being attached to the carbon bearing both the nitrile and the protonated amine, is significantly deshielded and is predicted to appear as a triplet around 4.5 ppm due to coupling with the neighboring methylene protons.

-

-NH₃⁺: The protons of the ammonium group are expected to be significantly downfield due to the positive charge and will likely appear as a broad singlet around 9.0 ppm. The broadness is a result of quadrupolar relaxation of the ¹⁴N nucleus and possible chemical exchange. In the ¹H NMR spectrum of an ammonium chloride salt, the signal for the ammonium proton (+N-H) will be present, which would be absent in the spectrum of the free amine base[1].

Caption: Key proton-proton couplings in this compound.

¹³C NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment

¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, the presence of the electron-withdrawing nitrile and protonated amine groups will have a significant deshielding effect on the adjacent carbons.

Trustworthiness: A Self-Validating Protocol

The following is a standard protocol for acquiring a ¹³C NMR spectrum, designed for accuracy and reliability.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. The chemical shifts are referenced to the solvent signal (DMSO-d₆ at δ = 39.52 ppm) or TMS (if added).

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectral data for this compound is summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (C4) | ~10 |

| -C H₂- (C3) | ~25 |

| -C H- (C2) | ~45 |

| -C ≡N (C1) | ~120 |

In-depth Analysis:

-

-CH₃ (C4): The methyl carbon is the most shielded and is expected to appear at the lowest chemical shift, around 10 ppm.

-

-CH₂- (C3): The methylene carbon will be slightly deshielded compared to the methyl group, with a predicted chemical shift of approximately 25 ppm.

-

-CH- (C2): This carbon is directly attached to the electron-withdrawing nitrile and protonated amino groups, causing a significant downfield shift to around 45 ppm. Carbons in the vicinity of a protonated amine are expected to have different chemical shifts than those in a neutral amine[1].

-

-C≡N (C1): The nitrile carbon is the most deshielded and will appear in the characteristic region for nitriles, around 120 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, key diagnostic peaks will arise from the N-H bonds of the ammonium salt, the C-H bonds of the alkyl chain, and the C≡N triple bond of the nitrile group.

Trustworthiness: A Self-Validating Protocol

The following protocol outlines a standard method for obtaining an IR spectrum of a solid sample.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Spectral Range: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (Alkyl) | 2980-2850 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2260-2240 | Medium, Sharp |

| N-H Bend (Ammonium) | ~1600 | Medium |

| C-H Bend (Alkyl) | ~1460 | Medium |

In-depth Analysis:

-

N-H Stretch (Ammonium): A primary amine salt will exhibit a broad and intense absorption band in the 3200-2800 cm⁻¹ region due to the N-H stretching vibrations of the -NH₃⁺ group[2]. This broadness is a result of hydrogen bonding.

-

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the ethyl group will appear in the 2980-2850 cm⁻¹ region.

-

C≡N Stretch (Nitrile): The carbon-nitrogen triple bond of the nitrile group gives rise to a characteristic sharp absorption of medium intensity in the 2260-2240 cm⁻¹ range for saturated nitriles[3]. The position of this peak is a key indicator of the nitrile functionality.

-

N-H Bend (Ammonium): The bending vibration of the N-H bonds in the ammonium group is expected to appear around 1600 cm⁻¹.

-

C-H Bend (Alkyl): The bending vibrations of the C-H bonds of the methyl and methylene groups will be observed around 1460 cm⁻¹.

Mass Spectrometry (MS)

Expertise & Experience: The Rationale Behind the Experiment

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can generate a protonated molecular ion of the free base. The fragmentation pattern can then be used to confirm the structure.

Trustworthiness: A Self-Validating Protocol

The following is a standard protocol for obtaining a mass spectrum using ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer.

-

Ionization Mode: Operate the instrument in positive ion mode to detect the protonated molecule.

-

Data Acquisition: Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-200).

-

Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the protonated molecular ion to induce fragmentation and record the resulting fragment ions.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion: In positive mode ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be observed at an m/z of 85.1, corresponding to the molecular formula C₄H₉N₂⁺. The molecular weight of the free base (2-aminobutanenitrile) is 84.12 g/mol [4].

-

Fragmentation: Aliphatic amines are known to undergo characteristic α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom[5][6].

Predicted Major Fragment Ions:

| m/z | Proposed Fragment | Loss |

| 56.0 | [M+H - C₂H₅]⁺ | Ethyl radical |

| 58.1 | [M+H - CN]⁺ | Cyanide radical |

| 28.0 | [C₂H₄]⁺ | Fragment from ethyl group |

In-depth Analysis of Fragmentation:

The primary fragmentation pathway for protonated 2-aminobutanenitrile is expected to be α-cleavage.

Caption: Predicted major fragmentation pathways for protonated 2-aminobutanenitrile.

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use[4][7][8][9]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By combining predicted data with fundamental spectroscopic principles and comparative analysis, a robust framework for the structural elucidation and confirmation of this important pharmaceutical intermediate is established. The detailed protocols and interpretations herein serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

- Bernstein, M. P., et al. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research, 33(1), 55-58.

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

-

ChemHelpASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

- D'Aidone, I., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1125-1134.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Lee, J. Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(6), 1046-1057.

-

ResearchGate. (2025, August 6). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

- Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.

-

Chem-Impex International. (n.d.). MSDS of (S)-3-Aminobutanenitrile hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 2-Aminobutanenitrile Hydrochloride in Various Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-aminobutanenitrile hydrochloride, a pivotal intermediate in pharmaceutical and chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, outlines detailed, field-proven experimental protocols for its determination, and leverages data from analogous compounds to illustrate expected trends. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for process development, purification, and formulation involving this compound.

Introduction: The Significance of this compound in Synthesis

2-Aminobutanenitrile, also known as α-aminobutyronitrile, is a valuable building block in organic chemistry.[1] Its hydrochloride salt (C₄H₉ClN₂, Molar Mass: 120.58 g/mol ) is often the preferred form for handling and storage due to its enhanced stability compared to the free base.[2][3] The molecule's structure, featuring a chiral center, an amine group, and a nitrile group, makes it a versatile precursor for a variety of more complex molecules, including amino acids and heterocyclic compounds, which are central to the development of novel therapeutics.[4]

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility data informs critical process parameters such as the choice of reaction solvent, crystallization conditions for purification, and the design of formulation strategies. This guide will delve into the theoretical and practical aspects of this compound's solubility profile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound provides clear indicators of its expected solubility behavior.

-

Ionic Nature: As a hydrochloride salt, the compound exists in an ionic form, with a protonated ammonium group (R-NH₃⁺) and a chloride anion (Cl⁻). This ionic character significantly increases its polarity compared to the free base, suggesting high solubility in polar solvents, particularly those capable of solvating ions effectively.[5]

-

Hydrogen Bonding: The protonated amine is a strong hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. These capabilities allow for strong interactions with protic solvents like water and alcohols.

-

Hydrocarbon Backbone: The ethyl group (CH₃CH₂-) is a nonpolar, hydrophobic component. While small in this molecule, in a series of homologous compounds, an increase in the length of the alkyl chain would be expected to decrease solubility in polar solvents and increase it in nonpolar solvents.

Based on these features, a qualitative solubility profile can be predicted across different solvent classes.

Key Factors Influencing Solubility

The Critical Role of pH in Aqueous Solutions

For an amine hydrochloride, pH is one of the most significant factors affecting aqueous solubility. The equilibrium between the protonated (salt) form and the deprotonated (free base) form is governed by the pKa of the conjugate acid (the R-NH₃⁺ group) and the pH of the solution.

The dissolution equilibrium can be represented as:

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)

In the aqueous phase, the protonated amine is in equilibrium with its free base form:

R-NH₃⁺ (aq) ⇌ R-NH₂ (aq) + H⁺ (aq)

-

Low pH (Acidic Conditions): The equilibrium shifts to the left, favoring the protonated, more water-soluble R-NH₃⁺ form. Therefore, the solubility of this compound is expected to be highest in acidic solutions.

-

High pH (Basic Conditions): The addition of a base will neutralize the H⁺, shifting the equilibrium to the right. This increases the concentration of the free base, R-NH₂. Since the free base is less polar and generally less water-soluble than the salt, precipitation may occur if the intrinsic solubility of the free base is exceeded.[6]

The overall solubility (S_total) is the sum of the dissolved salt and the dissolved free base. This relationship is often mathematically described by the Henderson-Hasselbalch equation.[6] A typical pH-solubility profile for an amine hydrochloride will show high solubility at low pH, which then decreases as the pH approaches and surpasses the pKa of the amine.[7]

The Influence of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility increases with temperature.[2] This relationship can be quantified by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH_sol).

ln(S) = - (ΔH_sol / R) * (1/T) + C

Where:

-

S is the solubility

-

ΔH_sol is the enthalpy of solution

-

R is the ideal gas constant

-

T is the absolute temperature

-

C is a constant

By measuring solubility at several temperatures, a van't Hoff plot (ln(S) vs. 1/T) can be constructed, and the slope can be used to determine the enthalpy of solution, providing valuable thermodynamic insight into the dissolution process.[8] For many organic salts, a significant increase in solubility can be achieved with moderate heating.[9]

Experimental Protocols for Solubility Determination

A robust and reproducible experimental protocol is essential for generating reliable solubility data. The isothermal shake-flask method is a widely accepted standard.[10]

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Quantification instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume or mass of the chosen solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial for gravimetric analysis or a volumetric flask for chromatographic/spectroscopic analysis. This step must be performed quickly to avoid temperature fluctuations.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial containing the filtrate under vacuum or in a drying oven (ensure the compound is stable at the drying temperature). The mass of the remaining solid is used to calculate the solubility.

-

Chromatographic/Spectroscopic Analysis: Dilute the filtrate to a known volume and analyze its concentration using a pre-validated analytical method (e.g., HPLC).

-

Expected Solubility Data and Presentation

While specific data for this compound is not available, we can anticipate the trends based on its structure and data from similar compounds. The following table illustrates how experimentally determined data should be structured for clear comparison.

Table 1: Predicted Qualitative and Illustrative Quantitative Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Illustrative Value ( g/100 mL) | Primary Intermolecular Forces |

| Polar Protic | Water | 10.2 | Very High | > 50 | Ion-Dipole, Hydrogen Bonding |

| Methanol | 5.1 | High | ~20-40 | Ion-Dipole, Hydrogen Bonding | |

| Ethanol | 4.3 | Moderate | ~5-15 | Ion-Dipole, Hydrogen Bonding | |

| Polar Aprotic | Acetone | 5.1 | Low to Moderate | ~1-5 | Dipole-Dipole |

| Acetonitrile | 5.8 | Low | < 1 | Dipole-Dipole | |

| Ethyl Acetate | 4.4 | Very Low | < 0.5 | Dipole-Dipole | |

| Nonpolar | Toluene | 2.4 | Insoluble | < 0.1 | van der Waals (mismatch) |

| Hexane | 0.1 | Insoluble | < 0.01 | van der Waals (mismatch) |

Note: Illustrative values are estimations based on the properties of similar small molecule amine hydrochlorides and are intended for guidance only. Actual values must be determined experimentally.

Conclusion: A Pathway to Comprehensive Understanding

This guide provides a robust framework for approaching the solubility of this compound. By combining a theoretical understanding of its molecular properties with rigorous experimental protocols, researchers can generate the high-quality, reliable data needed for successful process development and formulation. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for investigating the solubility of other novel chemical intermediates and active pharmaceutical ingredients. The emphasis on systematic, in-house determination empowers scientists to overcome the challenge of sparse literature data and make informed, data-driven decisions in their research and development endeavors.

References

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. [Link]

-

Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. (n.d.). ResearchGate. [Link]

-

The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

-

Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (2025). ResearchGate. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto. [Link]

-

Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (n.d.). MDPI. [Link]

-

Why do amines dissolve in hydrochloric acid? (2017). Quora. [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. [Link]

-

α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

-

Temperature Dependence of Salt Solubility Background. (n.d.). University of Massachusetts. [https://blogs.umass.edu/chem112-alexander/files/2020/02/ Expt-4-Simulation-Background-Reading.pdf]([Link] Expt-4-Simulation-Background-Reading.pdf)

-

DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Institutes of Health. [Link]

-

Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (2024). ResearchGate. [Link]

-

Some recent applications of α-amino nitrile chemistry. (2000). Royal Society of Chemistry. [Link]

-

Study of pH-dependent drugs solubility in water. (2025). ResearchGate. [Link]

-

Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. (2025). ResearchGate. [Link]

-

Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. (n.d.). National Institutes of Health. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Truman State University. [Link]

-

Characterization of an active pharmaceutical ingredient by its dissolution properties: amoxicillin trihydrate as a model drug. (n.d.). PubMed. [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]

-

Solubility of l-(+)-Ascorbic Acid in Water, Ethanol, Methanol, Propan-2-ol, Acetone, Acetonitrile, Ethyl Acetate, and Tetrahydrofuran from (293 to 323) K. (2025). ResearchGate. [Link]

-

Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. (2020). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 2-Aminobutanenitrile Hydrochloride

Executive Summary

2-Aminobutanenitrile hydrochloride (CAS 93554-80-4) serves as a critical intermediate in the synthesis of non-natural amino acids (e.g., 2-aminobutyric acid) and diverse heterocyclic pharmacophores. While the hydrochloride salt form significantly enhances stability compared to the volatile and labile free base, the compound remains susceptible to moisture-induced hydrolysis and thermal decomposition.

This guide details the physicochemical mechanisms governing its instability—specifically the Retro-Strecker reaction and nitrile hydrolysis —and provides a validated protocol for storage, handling, and quality control to ensure integrity and safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The stability of 2-Aminobutanenitrile relies heavily on maintaining the ammonium salt form (

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | |

| CAS Number | 93554-80-4 |

| Molecular Formula | |

| Molecular Weight | 120.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Hygroscopicity | High (Deliquescent) |

| Solubility | Soluble in water, methanol; sparingly soluble in ether |

| Melting Point | Decomposes prior to distinct melting (>120°C typical) |

Mechanisms of Instability

Understanding the degradation pathways is essential for designing effective storage protocols. Two primary mechanisms threaten the integrity of this compound.

The Retro-Strecker Reaction (Thermal Instability)

At elevated temperatures or neutral/basic pH, the equilibrium shifts toward the starting materials. This is a critical safety hazard as it releases toxic Hydrogen Cyanide (HCN) gas.

-

Trigger: Heat (>40°C), Basic pH.

-

Mechanism: Deprotonation of the ammonium group allows the lone pair to expel the cyanide ion.

-

Products: Propanal, Ammonia, Hydrogen Cyanide.

Hydrolysis (Moisture Sensitivity)

In the presence of moisture, the nitrile group (

-

Trigger: Humidity, Water.

-

Mechanism: Nucleophilic attack of water on the nitrile carbon.

-

Products: 2-Aminobutanamide (primary degradation)

2-Aminobutyric acid (secondary degradation).

Degradation Pathway Diagram

Figure 1: Primary degradation pathways. The red path indicates safety risks (HCN release); the blue path indicates chemical purity loss.

Storage and Handling Protocols

To mitigate the risks identified above, the following protocol is mandatory for long-term storage.

Environmental Control[9]

-

Temperature: Store at 2°C to 8°C (Refrigerated). For storage exceeding 6 months, -20°C is recommended to arrest hydrolysis rates.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen is less of a concern than moisture, but inert gas displacement ensures low humidity.

-

Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient alone; use a desiccator for secondary containment.

Handling "Best Practices"

-

Warm-Up: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder (deliquescence).

-

Solvent Choice: When using in synthesis, avoid protic solvents (water, alcohols) unless immediate reaction is intended. Anhydrous dichloromethane (DCM) or THF are preferred for handling.

-

Base Addition: Never add strong base directly to the solid. Dissolve first, and maintain temperature <0°C during neutralization to prevent rapid cyanide release.

Storage Decision Tree

Figure 2: Decision logic for storage based on usage timeline.

Quality Control & Analytics

Before using stored material in critical experiments, verify integrity using these metrics:

-

Visual Inspection:

-

Pass: Free-flowing white powder.

-

Fail: Yellow discoloration (oxidation/polymerization) or clumping (hydrolysis/hygroscopicity).

-

-

Proton NMR (

H-NMR) in DMSO--

Look for the disappearance of the

-proton signal (approx. 4.0-4.5 ppm). -

Check for aldehyde peaks (~9.8 ppm) indicating Retro-Strecker decomposition.

-

Check for amide peaks (broad singlets) indicating hydrolysis.

-

-

Silver Nitrate Titration:

-

Quantify chloride content to ensure the salt stoichiometry is 1:1. Loss of HCl leads to rapid degradation.

-

Safety Considerations

DANGER: This compound is a cyanide precursor.

-

Acid Contact: While the salt is stable in acid, mixing with oxidizing acids can be hazardous.

-

Base Contact: Liberates free base and potentially HCN gas. Always work in a fume hood.

-

Spill Cleanup: Do not use acidic cleaning agents. Use a basic bleach solution (pH > 10) to neutralize any potential cyanide residues.

References

-

BenchChem. 2-Aminobutanenitrile (CAS 40651-89-6) Technical Profile.[1][2] Retrieved from

-

American Elements. this compound Product Specifications. Retrieved from [3]

-

Santa Cruz Biotechnology. this compound Safety Data Sheet. Retrieved from

-

CymitQuimica. Safety Data Sheet: (S)-3-Aminobutanenitrile hydrochloride (Analogous Handling). Retrieved from

-

National Institutes of Health (NIH). A truly green synthesis of α-aminonitriles via Strecker reaction. (Discusses Retro-Strecker equilibrium). Retrieved from

Sources

Technical Guide: Physical Properties & Handling of 2-Aminobutyronitrile Hydrochloride

[1]

Executive Summary

2-Aminobutyronitrile hydrochloride (CAS 93554-80-4) is a critical bifunctional intermediate in the synthesis of non-proteinogenic amino acids and pharmaceutical actives. It serves as the direct precursor to

This guide addresses the technical challenges associated with this compound: its thermal instability, hygroscopicity, and the safety risks inherent to

Chemical Identity & Structural Analysis[1][2]

Understanding the distinction between the free base and the hydrochloride salt is vital for accurate stoichiometry and storage.

| Parameter | Data |

| IUPAC Name | 2-Aminobutanenitrile hydrochloride |

| Common Name | |

| CAS Number (Salt) | 93554-80-4 |

| CAS Number (Free Base) | 40651-89-6 |

| Molecular Formula | |

| Molecular Weight | 120.58 g/mol (Salt); 84.12 g/mol (Base) |

| SMILES | CCC(C#N)N.Cl |

Structural Visualization

The following diagram illustrates the connectivity and the ionic interaction stabilizing the amine group.

Figure 1: Structural connectivity of 2-aminobutyronitrile hydrochloride highlighting the protonated amine center responsible for salt stability.

Critical Physical Properties

The following data aggregates experimental values from validated certificates of analysis (CoA) and safety data sheets (SDS).

Table 1: Physicochemical Specifications

| Property | Value / Range | Technical Note |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free-base degradation. |

| Melting Point | 144 – 146 °C | Sharp melting point indicates high purity. Broadening suggests hydrolysis products (amides). |

| Boiling Point | N/A (Decomposes) | The free base boils at approx. 160.5°C, but the salt decomposes before boiling. |

| Solubility | Water, Methanol, Ethanol | Highly soluble in polar protic solvents. Insoluble in hexanes/ether. |

| Hygroscopicity | High | Critical: Must be stored under desiccant. Moisture triggers hydrolysis to 2-aminobutyramide. |

| pKa | ~9.0 (Ammonium) | The nitrile group exerts an electron-withdrawing effect, slightly lowering the pKa compared to butylamine. |

Synthesis & Isolation Context (Strecker Protocol)

The industrial preparation utilizes the Strecker Synthesis .[1][2][3] As a scientist, you must control the equilibrium to favor the aminonitrile over the cyanohydrin byproduct.

Mechanism & Workflow

The reaction involves the condensation of propionaldehyde with ammonium chloride and sodium cyanide.[3]

Figure 2: Strecker synthesis workflow.[1][4] The acidification step is crucial to trap the unstable amine as the stable hydrochloride salt.

Experimental Protocol: Synthesis of 2-Aminobutyronitrile HCl

Note: All steps must be performed in a fume hood due to cyanide risks.

-

Reagent Prep: Dissolve

(1.1 eq) and -

Addition: Add Propionaldehyde (1.0 eq) dropwise. Maintain temperature <10°C to prevent HCN off-gassing.

-

Reaction: Stir vigorously for 4–6 hours. The organic layer (aminonitrile) may separate.[5]

-

Extraction: Extract with diethyl ether or MTBE. Do not concentrate to dryness (thermal instability).

-

Salt Formation: Cool the organic phase to 0°C. Bubble dry HCl gas or add 4M HCl in dioxane dropwise.

-

Filtration: The hydrochloride salt precipitates immediately. Filter under Argon and wash with cold ether.

Characterization Protocols

To validate the identity of CAS 93554-80-4, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or

-

NMR:

-

0.9–1.0 ppm (t, 3H): Methyl group (

-

1.8–2.0 ppm (m, 2H): Methylene group (

-

4.2–4.5 ppm (t, 1H): Methine proton

-

8.5–9.0 ppm (br s, 3H): Ammonium protons (

-

0.9–1.0 ppm (t, 3H): Methyl group (

-

NMR:

-

~116 ppm: Nitrile carbon (

-

~45 ppm:

-

~116 ppm: Nitrile carbon (

Infrared Spectroscopy (FT-IR)

-

2230–2250 cm

: Weak but sharp -

2800–3000 cm

: Broad ammonium (

Stability & Handling (Safety)

Warning: This compound is a "masked" cyanide source. In the presence of strong bases or during metabolism, it can release cyanide equivalents.

Decomposition Pathway

Moisture is the primary enemy. Hydrolysis proceeds as follows:

-

Hydrolysis (Stage 1): Nitrile

Amide (2-aminobutyramide). -

Hydrolysis (Stage 2): Amide

Acid (2-aminobutyric acid).

Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Tightly sealed glass amber vials with Teflon-lined caps.

Emergency Procedures:

-

Spill: Do not use acidic cleaning agents (risk of HCN evolution). Neutralize with dilute bleach (sodium hypochlorite) to oxidize potential cyanide residues, then clean with water.

References

-

Sigma-Aldrich. (2025). Product Specification: this compound (CAS 93554-80-4).[6][7][8][9] Retrieved from

-

BenchChem. (2025).[6] Technical Guide to 2-Aminobutanenitrile: Synthesis and Properties.[6] Retrieved from

-

Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis: Mechanism and Protocols. Retrieved from

-

Santa Cruz Biotechnology. (2025). This compound Safety Data Sheet.[7][8] Retrieved from

-

American Elements. (2025). This compound Properties and Applications. Retrieved from

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminobutanenitrile | 40651-89-6 | Benchchem [benchchem.com]

- 7. 2-Aminobutanenitrile | CAS#:40651-89-6 | Chemsrc [chemsrc.com]

- 8. americanelements.com [americanelements.com]

- 9. scbt.com [scbt.com]

Technical Monograph: Safety, Stability, and Handling of 2-Aminobutanenitrile Hydrochloride

Executive Summary

2-Aminobutanenitrile hydrochloride is a critical chiral building block, primarily serving as a Strecker synthesis intermediate for non-proteinogenic amino acids (e.g., 2-aminobutyric acid). While the hydrochloride salt form offers improved stability and reduced volatility compared to its free base, it presents a "Trojan Horse" toxicological profile. Upon physiological exposure or basic workup, it liberates the free

This guide synthesizes the physicochemical properties, metabolic toxicity mechanisms, and rigorous handling protocols required to work safely with this compound. It moves beyond generic safety data sheets (SDS) to address the specific causality of hazards in a research environment.

Chemical Profile & Physical Properties[1][2]

Understanding the physical state is the first step in risk control. The hydrochloride salt is designed to suppress the volatility of the parent amine, but this stability is conditional.

| Property | Data | Relevance to Safety |

| Chemical Name | This compound | - |

| CAS Number | 93554-80-4 | Specific identifier for the salt form. |

| Formula | Stoichiometry indicates acidic nature upon dissolution. | |

| Molecular Weight | 120.58 g/mol | - |

| Physical State | White to off-white crystalline solid | Dust inhalation is a primary exposure vector. |

| Hygroscopicity | High | Moisture uptake leads to hydrolysis (releasing |

| Acidity | pH < 4 (in aqueous solution) | Acidic solutions stabilize the nitrile; basic solutions accelerate decomposition. |

Toxicological Mechanism: The "Latent Cyanide" Hazard

The acute toxicity of

Mechanism of Action

2-Aminobutanenitrile is not a direct cyanide donor in its salt form. However, once absorbed (oral/inhalation) or neutralized, it enters a metabolic activation pathway. Hepatic cytochrome P450 enzymes hydroxylate the

Visualization of Metabolic Pathway

The following diagram illustrates the bioactivation pathway that transforms this stable salt into a mitochondrial inhibitor.

Figure 1: Metabolic activation pathway of

Risk Assessment & Engineering Controls

The "Moment of Neutralization" Risk

The highest risk occurs not when handling the dry salt, but during the neutralization step .

-

Scenario: A researcher dissolves the HCl salt in an organic solvent and adds Triethylamine (TEA) or NaOH.

-

Result: The protective HCl is stripped. The free base (2-aminobutanenitrile) is liberated. This species is volatile and skin-permeable .

-

Control: All neutralization steps must occur within a certified chemical fume hood.

Glove Selection Protocol

Standard nitrile gloves provide adequate protection against the solid salt for incidental contact. However, once dissolved in organic solvents (DCM, THF, Methanol), nitrile gloves are insufficient due to the permeation of the carrier solvent and the small molecular size of the aminonitrile.

-

Dry Solid Handling: Double-gloved Nitrile (minimum 5 mil thickness).

-

Solution Handling: Silver Shield (Laminate) or chemically rated Butyl Rubber gloves.

Handling & Experimental Protocols

Storage and Stability

The compound is hygroscopic and heat-sensitive.

-

Temperature: Store at +2°C to +8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate slow oxidation; moisture accelerates hydrolysis.

-

Container: Tightly sealed glass with Parafilm or Teflon tape secondary seal.

Safe Weighing Procedure (Step-by-Step)

Because the solid is a dust hazard that releases cyanide upon metabolism, inhalation must be prevented.

-

Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a "static hood" or powder containment enclosure.

-

Anti-Static: Use an ionizing fan or anti-static gun. Hydrochloride salts are prone to static charge, causing "fly-away" powder that contaminates surfaces.

-

Weighing:

-

Tare a screw-top vial (not an open weigh boat).

-

Transfer solid directly into the vial.

-

Cap the vial before removing it from the hood/enclosure.

-

-

Decontamination: Wipe the exterior of the vial and the balance area with a wet paper towel (water solubilizes the salt), then dispose of the towel as hazardous waste.

Reaction Workflow Visualization

Figure 2: Operational workflow emphasizing the critical risk point during base addition.

Emergency Response & First Aid

Pre-requisite: A Cyanide Antidote Kit (specifically Hydroxocobalamin ) must be available and unexpired in the facility.

| Exposure Route | Immediate Action | Medical Intervention |

| Inhalation | Evacuate to fresh air immediately.[1][2][3][4] 100% Oxygen is the priority.[5] | Administer Hydroxocobalamin (Cyanokit) if consciousness is impaired or lactic acidosis is suspected. |

| Skin Contact | Drench with water for 15 mins.[3][6] Discard contaminated clothing.[1][6][7][8] | Monitor for delayed signs of hypoxia (blue lips, confusion). |

| Ingestion | Do NOT induce vomiting.[1][4][8] Rinse mouth if conscious. | Immediate transport to ER. Alert staff of "Potential Cyanide Precursor." |

Note on Artificial Respiration: Do not perform mouth-to-mouth resuscitation on a victim who has ingested or inhaled the substance; you risk secondary exposure. Use a bag-valve mask.

Disposal and Deactivation

Disposal of aminonitriles requires care to prevent the generation of HCN gas in the waste stream.

The "Bleach" Warning

Do NOT mix bulk this compound with bleach (sodium hypochlorite). While bleach destroys cyanide, mixing it with primary amines generates chloramines , which are toxic and potentially explosive.

Recommended Disposal Method

-

Segregation: Collect in a dedicated waste stream labeled "Cyanide Precursors - Basic Toxic."

-

pH Control: Ensure the waste container is kept alkaline (pH > 10) to prevent HCN off-gassing, unless the specific waste profile dictates otherwise (consult EHS).

-

Professional Destruction: Incineration is the only 100% reliable method for destruction.

References

-

National Institutes of Health (NIH). (1989). Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice. PubMed. Retrieved from [Link]

-

American Elements. (n.d.). This compound Properties and Safety. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis and Reactivity of alpha-Aminonitriles. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 6. safety.charlotte.edu [safety.charlotte.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]

Stereochemical Engineering of 2-Aminobutanenitrile Hydrochloride

Technical Guide & Process Validation

Executive Summary

2-Aminobutanenitrile hydrochloride (CAS: 93554-80-4 for HCl salt; 40651-89-6 for free base) represents a critical chiral synthon in the synthesis of next-generation antiepileptics (e.g., Levetiracetam, Brivaracetam) and unnatural amino acids.[1] While the Strecker synthesis remains the industrial standard for its construction, the thermodynamic instability of the free base α-aminonitrile and the challenge of enantiomeric purity necessitate rigorous protocol design.

This guide details the stereochemical architecture, chemo-enzymatic resolution strategies, and stabilization protocols required to isolate high-purity (S)-2-aminobutanenitrile hydrochloride.[1]

Molecular Architecture & Stereochemical Fundamentals

The stereocenter of 2-aminobutanenitrile is located at the C2 position.[1] The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment[1][2]

-

-NH₂ (Amino group): Highest priority (Atomic number of N > C).[1]

-

-CN (Cyano group): Second priority. The carbon is triply bonded to nitrogen, treating it as being bonded to three nitrogens.

-

-CH₂CH₃ (Ethyl group): Third priority.[1] Carbon bonded to (C, H, H).[2]

-

-H (Hydrogen): Lowest priority.

Configuration:

-

S-Enantiomer: Counter-clockwise arrangement (1 → 2 → 3) with Hydrogen in the rear.[1] This is the bioactive precursor for Levetiracetam.[1]

-

R-Enantiomer: Clockwise arrangement.[1]

Physicochemical Profile (HCl Salt)

| Property | Specification | Note |

| Molecular Formula | C₄H₈N₂[1] · HCl | Stabilized ionic lattice |

| Molecular Weight | 120.58 g/mol | Free base: 84.12 g/mol |

| Melting Point | 143–145 °C | Sharp melt indicates high purity |

| Solubility | High: H₂O, MeOH | Low: Et₂O, Hexanes |

| Stability | Hygroscopic | Prone to retro-Strecker in basic media |

Synthetic Pathway: The Strecker Protocol

The synthesis of the racemic hydrochloride salt serves as the foundational step before resolution. We employ a modified Strecker reaction optimized for yield and safety (cyanide containment).[1]

Reaction Logic

The reaction proceeds via the in situ formation of an imine from propanal and ammonia, followed by nucleophilic attack by the cyanide ion.[3]

Critical Control Point: Temperature control is vital. Exotherms >40°C promote polymerization of propanal and darkening of the product.

Protocol: Racemic Synthesis[1]

-

Reagents: Propanal (1.0 eq), NH₄Cl (1.1 eq), NaCN (1.1 eq), H₂O/MeOH (1:1 v/v).

-

Imine Formation: Dissolve NH₄Cl in water; add NH₃ (aq).[1] Cool to 0°C. Add propanal dropwise. Stir for 30 min to form the imine intermediate.

-

Cyanation: Add NaCN solution dropwise, maintaining T < 10°C.

-

Work-up: Extract free base with MTBE (Methyl tert-butyl ether).[1] Do not concentrate to dryness due to instability.

-

Salt Formation: Cool the MTBE layer to 0°C. Bubble anhydrous HCl gas until pH < 2. The white precipitate is collected by filtration.[1]

Enantiomeric Resolution Strategies

Direct asymmetric Strecker synthesis using chiral auxiliaries (e.g., (S)-phenylglycinol) is often cost-prohibitive for this small molecule.[1] The industry standard relies on Kinetic Resolution .[1]

Method A: Chemo-Enzymatic Resolution (Nitrilase)

This is the "Green Route."[1] We utilize a nitrilase enzyme (EC 3.5.5.[1]1) that is enantioselective for the (R)-isomer.

Mechanism: The nitrilase hydrolyzes the (R)-nitrile to (R)-2-aminobutyric acid (byproduct), leaving the desired (S)-nitrile untouched.

Protocol:

-

Buffer Prep: Phosphate buffer (pH 7.2, 50 mM).

-

Substrate Loading: Suspend racemic 2-aminobutanenitrile (50 mM) in buffer.

-

Biocatalysis: Add Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kit).[1] Incubate at 30°C, 150 rpm.

-

Monitoring: Track consumption of R-isomer via Chiral HPLC. Stop when ee > 99%.[1]

-

Separation:

Method B: Classical Chemical Resolution

For labs without biocatalysis capabilities, fractional crystallization with L-(+)-Tartaric acid is robust.[1]

-

Salt Formation: Mix racemic free amine (1 eq) with L-(+)-Tartaric acid (0.5 eq) in Ethanol.

-

Crystallization: The (S)-amine[1]·L-tartrate diastereomer is typically less soluble. Heat to reflux and cool slowly to 4°C.

-

Liberation: Filter crystals, treat with NaOH, extract, and re-acidify with HCl gas.

Stability & Handling Protocols

The stability of α-aminonitriles is governed by the equilibrium of the retro-Strecker reaction.

The Retro-Strecker Threat

In the presence of moisture and basic conditions, the nitrile reverts to the imine and cyanide:

Handling Mandates:

-

Always store as the HCl salt. The protonated amine (

) is electron-withdrawing but cannot donate the lone pair required to initiate cyanide elimination.[1] -

Moisture Exclusion: Store in desiccators. Hydrolysis of the nitrile to the amide (2-aminobutyramide) occurs spontaneously in moist air over months.

-

Safety: All manipulations of the free base must be performed in a fume hood with HCN detectors active.

Analytical Characterization

Validation of the stereochemistry requires chiral chromatography. Optical rotation is often unreliable due to the low specific rotation of the HCl salt.

Chiral HPLC Method[1]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Detection: UV at 210 nm (Nitrile absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Expectation: The (S)-enantiomer typically elutes second on AD-H columns (verify with standards).

NMR Verification (HCl Salt)

-

¹H NMR (D₂O, 400 MHz):

- 1.05 (t, 3H, -CH₃)

- 2.05 (m, 2H, -CH₂-)

- 4.45 (t, 1H, -CH-CN)

-

Note: Amine protons exchange with D₂O and are not visible.

References

-

Strecker Synthesis Mechanism & Utility: Strecker Amino Acid Synthesis. Organic Chemistry Portal. [Link]

-

Enzymatic Resolution (Nitrilases): Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. [Link]

-

Physical Properties & Safety: 2-Aminobutanenitrile. PubChem Database.[1][4] National Institutes of Health (NIH). [Link]

-

Chiral Resolution Methodologies: Porter, W. H. (1991).[1] Resolution of chiral drugs. Pure and Applied Chemistry. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (S)-2-Aminobutanenitrile: A Senior Application Scientist's Guide

Introduction: The Significance of (S)-2-Aminobutanenitrile in Modern Drug Development

(S)-2-aminobutanenitrile, a chiral α-aminonitrile, stands as a cornerstone in the synthesis of several active pharmaceutical ingredients (APIs). Its paramount importance lies in its role as a key intermediate in the industrial production of the anti-epileptic drug Levetiracetam and its structurally related analogs. The stereochemistry at the C2 position is crucial for the therapeutic efficacy and safety profile of the final drug product, making the enantioselective synthesis of the (S)-enantiomer a critical focus for pharmaceutical chemists and process development scientists. This application note provides a comprehensive technical guide to the contemporary methods for preparing (S)-2-aminobutanenitrile, offering detailed protocols, comparative data, and mechanistic insights to empower researchers in this field.

Strategic Approaches to Enantioselectivity: A Comparative Overview

The synthesis of enantiomerically pure (S)-2-aminobutanenitrile can be broadly categorized into three main strategies:

-

Classical Racemic Synthesis followed by Resolution: This traditional approach involves the non-stereoselective synthesis of racemic 2-aminobutanenitrile, followed by separation of the enantiomers. While straightforward, this method is often less atom-economical.

-

Catalytic Asymmetric Strecker Reaction: This elegant approach utilizes a chiral catalyst to directly favor the formation of the (S)-enantiomer from achiral starting materials. Both organometallic and metal-free organocatalytic systems have been developed.

-

Biocatalytic Methods: Leveraging the inherent stereoselectivity of enzymes, biocatalysis offers a green and highly efficient route. This can involve either the kinetic resolution of a racemic intermediate or the direct asymmetric synthesis.

The choice of synthetic route is often dictated by factors such as scalability, cost of goods, catalyst availability and recyclability, and the desired level of enantiopurity.

Methodology Deep Dive: Protocols and Mechanistic Rationale

Protocol 1: Racemic Strecker Synthesis of 2-Aminobutanenitrile

This foundational method provides the racemic starting material for subsequent resolution or serves as a benchmark for asymmetric methods. The Strecker synthesis is a one-pot, three-component reaction of an aldehyde, ammonia, and a cyanide source.[1]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Propanal (1.0 equiv)

-

Ammonium chloride (1.2 equiv)

-

Sodium cyanide (1.1 equiv)

-

Methanol

-

Water

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

-

Slowly add a solution of sodium cyanide in water to the flask, maintaining the temperature below 10 °C.

-

Add propanal dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

-

Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-aminobutanenitrile.

-

Causality of Experimental Choices:

-

The use of ammonium chloride and sodium cyanide in situ generates ammonium cyanide, which is in equilibrium with ammonia and hydrogen cyanide, the key reactants.[2]

-

The reaction is performed at a controlled temperature to minimize side reactions and ensure the stability of the imine intermediate.

Protocol 2: Organocatalytic Asymmetric Strecker Reaction

Chiral thiourea derivatives, such as Jacobsen's catalyst, have emerged as powerful organocatalysts for the enantioselective hydrocyanation of imines.[3] These catalysts operate through a dual activation mechanism, utilizing hydrogen bonding to activate both the imine electrophile and the cyanide nucleophile.

Conceptual Reaction Scheme:

Illustrative Experimental Protocol (Adapted from general procedures):

-

Materials:

-

Propanal (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Chiral thiourea catalyst (e.g., a Jacobsen-type catalyst) (1-10 mol%)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

-

Methanol (as a proton source)

-

Toluene (or other suitable aprotic solvent)

-

-

Procedure:

-

To a solution of the chiral thiourea catalyst in toluene at -78 °C, add benzylamine followed by propanal to form the corresponding N-benzylimine in situ.

-

After stirring for a short period, add methanol followed by the dropwise addition of TMSCN.

-

Stir the reaction at -78 °C for the specified time (typically several hours to days), monitoring by chiral HPLC.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography to yield the enantioenriched N-benzyl-2-aminobutanenitrile. The benzyl group can be subsequently removed by hydrogenolysis.

-

Expertise & Experience - Mechanistic Insight:

The thiourea catalyst possesses two N-H groups that form hydrogen bonds with the imine nitrogen, increasing its electrophilicity. Simultaneously, the thiourea can activate HCN (generated in situ from TMSCN and methanol), facilitating the delivery of the cyanide nucleophile to one face of the imine, thereby controlling the stereochemical outcome.[4]

Protocol 3: Biocatalytic Kinetic Resolution of (R,S)-2-Aminobutanamide

This highly efficient method relies on the stereoselective hydrolysis of the undesired (R)-enantiomer of 2-aminobutanamide, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched. A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has shown excellent performance in this resolution.[5][6]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Racemic 2-aminobutanamide

-

Recombinant E. coli whole cells expressing D-aminopeptidase from Brucella sp.

-

Phosphate buffer (pH 8.0)

-

-

Procedure:

-

Prepare a suspension of the recombinant E. coli whole cells in the phosphate buffer.

-

Add racemic 2-aminobutanamide to the cell suspension to the desired substrate concentration (e.g., 300 g/L).

-

Incubate the reaction mixture at the optimal temperature (e.g., 45 °C) with gentle agitation.

-

Monitor the reaction progress by measuring the conversion and the enantiomeric excess (e.e.) of the remaining (S)-2-aminobutanamide using chiral HPLC.

-

Once the conversion reaches approximately 50%, stop the reaction by separating the cells (e.g., by centrifugation).

-

Isolate and purify the (S)-2-aminobutanamide from the supernatant.

-

Trustworthiness - A Self-Validating System:

The high stereoselectivity of the D-aminopeptidase ensures that only the (R)-amide is hydrolyzed, leading to a theoretical maximum yield of 50% for the (S)-amide with a very high enantiomeric excess (>99%).[5] The progress of the reaction can be precisely monitored by chiral chromatography, providing a reliable in-process control.

Data Presentation: Comparison of Synthetic Strategies

| Method | Starting Materials | Key Reagent/Catalyst | Typical Yield | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |

| Racemic Strecker + Resolution | Propanal, Ammonia, Cyanide | Chiral resolving agent | < 50% (for S-enantiomer) | > 99% | Well-established, high e.e. achievable | Low atom economy, additional resolution step required |

| Organocatalytic Asymmetric Strecker | Propanal, Amine, Cyanide Source | Chiral Thiourea Catalyst | 60-95% | 85-98% | Direct asymmetric synthesis, high yields | Catalyst cost and loading, may require cryogenic temperatures |

| Biocatalytic Kinetic Resolution | Racemic 2-Aminobutanamide | D-aminopeptidase | ~50% | > 99% | High enantioselectivity, mild reaction conditions, environmentally friendly | Requires preparation of racemic substrate and enzyme, theoretical yield limited to 50% |

Visualizing the Pathways: Diagrams and Workflows

Asymmetric Strecker Reaction Workflow

Caption: Workflow for the organocatalytic asymmetric Strecker reaction.

Biocatalytic Resolution Pathway

Caption: Stereoselective transformation in biocatalytic kinetic resolution.

Conclusion and Future Outlook

The enantioselective synthesis of (S)-2-aminobutanenitrile remains a pivotal challenge in pharmaceutical manufacturing. While traditional resolution methods are robust, the field is increasingly moving towards more elegant and sustainable catalytic solutions. Organocatalytic asymmetric Strecker reactions offer the allure of direct synthesis with high atom economy, though catalyst efficiency and cost remain key considerations for industrial scale-up. Biocatalytic methods, particularly kinetic resolutions with highly selective enzymes, present a compelling green alternative, delivering exceptional enantiopurity under mild conditions.

Future research will likely focus on the development of more active and robust catalysts for the asymmetric Strecker reaction that can operate under milder conditions with lower catalyst loadings. Furthermore, the discovery and engineering of novel enzymes for the direct asymmetric synthesis of (S)-2-aminobutanenitrile from achiral precursors could represent a paradigm shift in the production of this vital pharmaceutical intermediate. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to navigate the exciting and evolving landscape of asymmetric synthesis.

References

-

Yin, J., et al. (2018). Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. Journal of Biotechnology, 266, 20-26. [Link]

- Google Patents. (2011). Process for preparing (S)-2-aminobutanamide by using enzyme method. CN102260721A.

-

Revistas. (2026). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Revista de la Sociedad Química de México. [Link]

- Google Patents. (2022). Method for synthesizing (S) -2-aminobutanamide by enzyme method. CN112195203B.

-

ResearchGate. (n.d.). Proposed mechanism for the thiourea-catalyzed Strecker reaction. [Link]

-

ResearchGate. (2018). Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity. [Link]

-

SciSpace. (2018). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines. [Link]

-

ResearchGate. (n.d.). Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity. [Link]

-

PubMed. (2007). Catalytic asymmetric three-component acyl-Strecker reaction. Organic Letters, 9(6), 1149-1151. [Link]

-

PubMed. (2020). Catalytic and enantioselective oxa-Piancatelli reaction using a chiral vanadium complex. Chemical Communications, 56(70), 10151-10154. [Link]

-

SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]

-

MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization of 2-Aminobutanenitrile for Enhanced GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of 2-Aminobutanenitrile

2-Aminobutanenitrile is a small, polar molecule containing a primary amine (-NH₂) and a nitrile (-C≡N) group. Its structural simplicity belies the analytical challenges it presents, particularly for gas chromatography-mass spectrometry (GC-MS). Direct GC-MS analysis of 2-aminobutanenitrile is often hindered by its low volatility and high polarity, which can lead to poor chromatographic peak shape, thermal degradation in the injector, and undesirable interactions with the stationary phase of the GC column.[1][2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3] Derivatization modifies the analyte's chemical structure to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2][4] This application note provides a detailed guide to the derivatization of 2-aminobutanenitrile, focusing on two robust and widely used methods: silylation and acylation. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the expected outcomes for each method.

Principles of Derivatization for Amines

The primary goal of derivatizing 2-aminobutanenitrile is to replace the active hydrogens on the primary amine group with less polar, more thermally stable moieties. This transformation reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility.[2]

Silylation

Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[5] This is a widely used technique for derivatizing polar compounds, including amines.[5][6] The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the formation of a more volatile and thermally stable silyl derivative.[5]

Common Silylating Reagents:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and common silylating agent.[1][5]

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating reagent.[7][8]

-

Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with BSTFA or MSTFA to enhance the derivatization of less reactive amines.[5][9][10]

Acylation

Acylation introduces an acyl group (R-C=O) onto the amine. This process also effectively caps the polar N-H bonds, leading to increased volatility.[11] Perfluoroacyl reagents are particularly advantageous as they produce derivatives that are highly responsive to electron capture detectors (ECD) and generate characteristic mass spectra.[12]

Common Acylating Reagents:

-

Trifluoroacetic anhydride (TFAA): A highly reactive and volatile reagent that forms stable trifluoroacetyl derivatives with primary and secondary amines.[4][12][13]

-

Pentafluoropropionic Anhydride (PFPA): Similar to TFAA, it creates stable and volatile derivatives.[4]

-

Heptafluorobutyric Anhydride (HFBA): Also used for creating highly volatile and ECD-sensitive derivatives.[4]

Experimental Protocols

Silylation of 2-Aminobutanenitrile with BSTFA + TMCS

This protocol details the derivatization of 2-aminobutanenitrile using a combination of BSTFA and TMCS as a catalyst. The addition of TMCS enhances the silylating power of BSTFA, ensuring complete derivatization of the primary amine.[10][14]

Materials:

-

2-Aminobutanenitrile sample

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[5]

-

Reaction vials (2 mL) with PTFE-lined caps[5]

-

Heating block or oven[5]

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the 2-aminobutanenitrile sample into a reaction vial.

-

Solvent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

-